molecular formula C44H69NO12 B3321906 Unii-CJ99AS37NC CAS No. 1393890-33-9

Unii-CJ99AS37NC

Cat. No.: B3321906
CAS No.: 1393890-33-9
M. Wt: 804.0 g/mol
InChI Key: ZPKGWFOANXPORW-RCRFZRKUSA-N
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Preparation Methods

The preparation of Unii-CJ99AS37NC involves specific synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the ring-opening of Tacrolimus . The process typically involves the use of specific reagents and catalysts to achieve the desired chemical transformation. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Unii-CJ99AS37NC undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of Unii-CJ99AS37NC involves its interaction with specific molecular targets and pathways. The compound is known to affect various cellular processes by modulating the activity of certain enzymes and proteins. For example, it may inhibit or activate specific signaling pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Unii-CJ99AS37NC is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other derivatives of Tacrolimus, such as Tacrolimus Impurity F and Tacrolimus Ring-opening Impurity 1 . These compounds share some structural similarities with this compound but differ in their specific chemical modifications and resulting properties. The uniqueness of this compound lies in its distinct ring-opening structure, which imparts specific chemical and biological characteristics .

Properties

IUPAC Name

(5R,7S,8R,9S,11S,13E,15R,18S,19R,20S,23S)-8,18-dihydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-15-prop-2-enyl-21-oxa-1-azabicyclo[21.4.0]heptacos-13-ene-2,3,4,16,22-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(55-8)40(50)38(56-9)22-27(4)39(49)41(51)43(52)45-17-12-11-14-32(45)44(53)57-42(29(6)34(47)24-35(31)48)28(5)21-30-15-16-33(46)36(23-30)54-7/h10,19,21,26-27,29-34,36-38,40,42,46-47,50H,1,11-18,20,22-24H2,2-9H3/b25-19+,28-21+/t26-,27+,29+,30-,31+,32-,33+,34-,36+,37-,38-,40+,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKGWFOANXPORW-RCRFZRKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(CC(C(=O)C(=O)C(=O)N2CCCCC2C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC3CCC(C(C3)OC)O)C)C)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@H](C[C@H](C(=O)C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)C)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393890-33-9
Record name (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,15-Dihydroxy-3-((1E)-1-((1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(prop-2-en-1-yl)-3,4,5,6,11,12,13,14,15,16,17,18,24,25,26,26a-hexadecahydro-7H-pyrido(2,1-C)(1,4)oxaazacyclotricosine-1,7,19,20,21(8H,23H)-pentone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393890339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TACROLIMUS IMPURITY F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ99AS37NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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